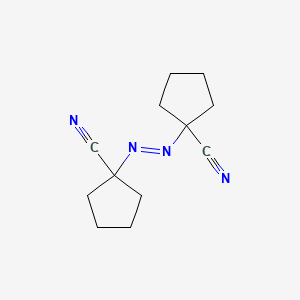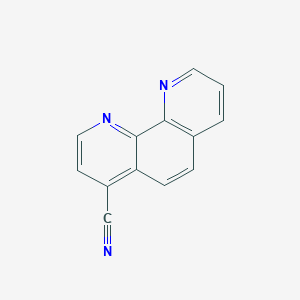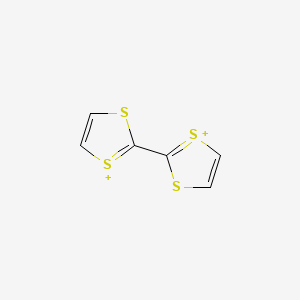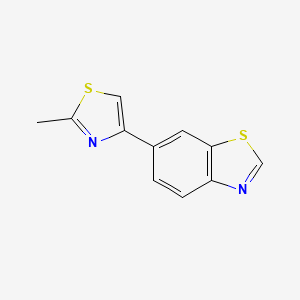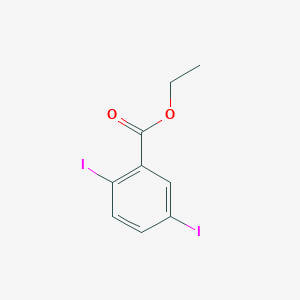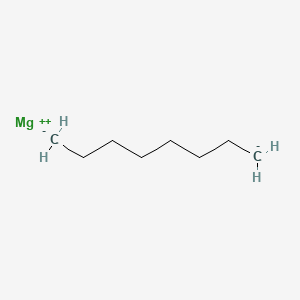![molecular formula C15H10F3NO2 B14684304 1-[3-(Trifluoromethyl)phenyl]-1,2-dihydro-4H-3,1-benzoxazin-4-one CAS No. 32509-03-8](/img/structure/B14684304.png)
1-[3-(Trifluoromethyl)phenyl]-1,2-dihydro-4H-3,1-benzoxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Trifluoromethyl)phenyl]-1,2-dihydro-4H-3,1-benzoxazin-4-one is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. The presence of the trifluoromethyl group imparts distinct characteristics, making it valuable in pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
The synthesis of 1-[3-(Trifluoromethyl)phenyl]-1,2-dihydro-4H-3,1-benzoxazin-4-one involves several steps. One effective method includes the use of Grignard reagents and ketenes in the presence of transition metal ligands. The reaction is typically carried out at low temperatures (-10°C) under a nitrogen atmosphere . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-[3-(Trifluoromethyl)phenyl]-1,2-dihydro-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of metal catalysts and hydrogen donors.
Substitution: The trifluoromethyl group can be substituted under specific conditions, often using nucleophilic reagents.
Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium catalysts for reduction, and sodium hydride for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[3-(Trifluoromethyl)phenyl]-1,2-dihydro-4H-3,1-benzoxazin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various complex molecules.
Biology: The compound has shown potential in biological assays and as a probe in biochemical studies.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It is utilized in the production of advanced materials with specific properties
Wirkmechanismus
The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]-1,2-dihydro-4H-3,1-benzoxazin-4-one involves its interaction with molecular targets, often through the trifluoromethyl group. This group enhances the compound’s binding affinity to specific receptors or enzymes, modulating their activity. The pathways involved can vary depending on the application, but typically include inhibition or activation of key biochemical processes .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 1-[3-(Trifluoromethyl)phenyl]-1,2-dihydro-4H-3,1-benzoxazin-4-one stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. Similar compounds include:
1-Phenethyl-3-[3-(trifluoromethyl)phenyl]thiourea: Known for its gibberellin-like activity in plant growth regulation.
3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one: Used in medicinal chemistry for its potential anti-inflammatory and antitumor properties.
These compounds share the trifluoromethyl group but differ in their core structures and specific applications, highlighting the versatility and uniqueness of this compound.
Eigenschaften
CAS-Nummer |
32509-03-8 |
|---|---|
Molekularformel |
C15H10F3NO2 |
Molekulargewicht |
293.24 g/mol |
IUPAC-Name |
1-[3-(trifluoromethyl)phenyl]-2H-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C15H10F3NO2/c16-15(17,18)10-4-3-5-11(8-10)19-9-21-14(20)12-6-1-2-7-13(12)19/h1-8H,9H2 |
InChI-Schlüssel |
AIAMAJSMJNXWQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1N(C2=CC=CC=C2C(=O)O1)C3=CC=CC(=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,11-Dithia-17,18-diazatricyclo[11.3.1.15,9]octadeca-1(17),5,7,9(18),13,15-hexaene](/img/structure/B14684229.png)

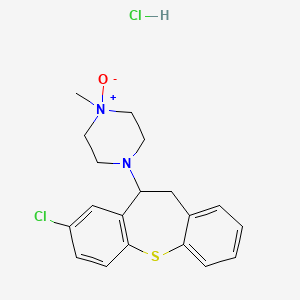


![5,6-Dimethylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione](/img/structure/B14684275.png)


